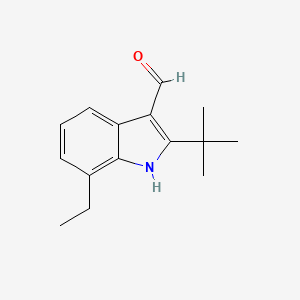

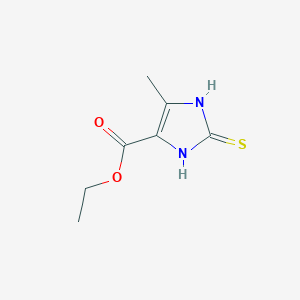

![molecular formula C8H11N5O B1275763 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 392315-45-6](/img/structure/B1275763.png)

2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of heterocyclic chemistry due to its potential biological activity. The core structure is a fused ring system combining a triazole and a pyrimidine ring, which can be further modified to produce a variety of derivatives with different substituents, potentially leading to diverse biological properties.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been explored through various methods. One approach involves the acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, leading to the formation of polycyclic derivatives . Another method includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . These synthetic routes provide access to a wide range of compounds based on the triazolopyrimidine core.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been studied using various analytical techniques. For instance, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been characterized in different crystal environments, revealing insights into the hydrogen-bonding interactions and supramolecular architecture . These structural analyses are crucial for understanding the properties and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo a range of chemical reactions. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, for example, can react with chlorocarboxylic acid chlorides to give amides through acylation of the 2-amino group. Further heating can lead to intramolecular alkylation, forming chlorides of partially hydrogenated dipyrimidin-5-ones and other polycondensed heterocycles . These reactions expand the chemical diversity of the triazolopyrimidine derivatives and can be used to synthesize new mesoionic heterocycles with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibit different supramolecular architectures due to variations in hydrogen-bonding interactions and stacking interactions . These properties are important for the solubility, stability, and reactivity of the compounds, which in turn affect their potential applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been synthesized and shown to possess antibacterial activity. It's notable for its structural characterization, spectroscopic properties, and the evaluation of its antibacterial potential against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Synthesis and Chemical Characterization

A variety of studies have focused on the synthesis of derivatives of this compound and their chemical characterization. These studies have explored its synthesis using different methods, highlighting its versatile nature and potential for chemical transformations. The detailed characterization often involves X-ray diffraction analysis and spectroscopic techniques, providing a comprehensive understanding of its structure and properties (Komykhov et al., 2017), (Baklykov et al., 2019).

Potential in Medical Applications

The compound and its derivatives have been studied for their potential in medical applications. This includes research into their antimicrobial and antifungal activities, as well as their potential in cancer treatment through molecular docking analyses. These studies highlight the compound's significance in the search for new therapeutic agents (Massari et al., 2017), (Sert et al., 2020).

Antituberculous Potential

Structural analogs of this compound have been synthesized and evaluated for their antituberculous activity. This research is crucial in the fight against tuberculosis, showcasing the compound's potential in developing new antituberculous agents (Titova et al., 2019).

Zukünftige Richtungen

The future directions for research on “2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” could involve further exploration of its synthesis methods, investigation of its biological activities, and assessment of its safety profile. Additionally, the development of novel triazolopyrimidine derivatives with enhanced biological activities and minimal toxicity could be a promising area of research .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

It is likely that the compound interacts with its targets through a specific binding mechanism, leading to changes in the function of the target proteins .

Biochemical Pathways

Given the potential targets of similar compounds, it is plausible that this compound could affect pathways related to immune response, cell growth, and differentiation .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Eigenschaften

IUPAC Name |

2-amino-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-3-5-4(2)10-8-11-7(9)12-13(8)6(5)14/h3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDCCAZFQBBGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399948 |

Source

|

| Record name | 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392315-45-6 |

Source

|

| Record name | 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

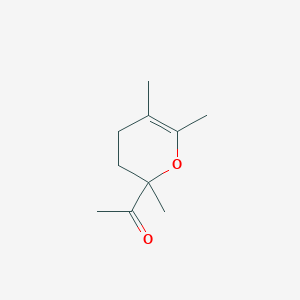

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

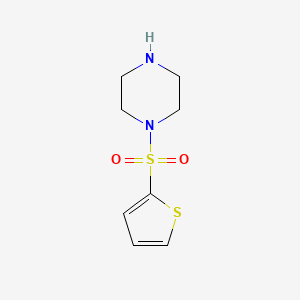

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

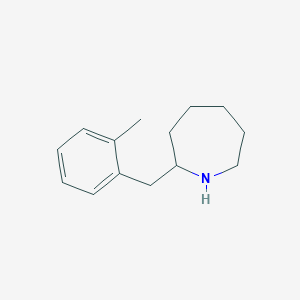

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

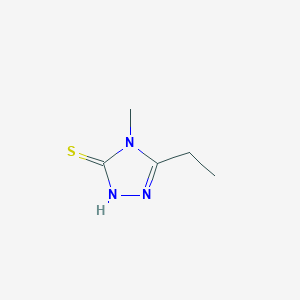

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)